molecular formula C13H10N2OS2 B2635997 2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol CAS No. 478067-39-9

2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol

Cat. No.: B2635997
CAS No.: 478067-39-9
M. Wt: 274.36
InChI Key: MRBRIMRLUCZNAP-UHFFFAOYSA-N
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Description

“2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol” is a chemical compound with the linear formula C11H10N2OS and a molecular weight of 218.279 . It is a derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized through various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The exact synthesis process for “this compound” is not specified in the available resources.


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions, depending on the functional groups attached to the core structure . The specific chemical reactions involving “this compound” are not detailed in the available resources.

Scientific Research Applications

Synthesis and Properties of Fluorescent Compounds

One application of structurally related thieno[3,2-d]pyrimidin derivatives involves the synthesis of new fluorescent compounds, showcasing potential in materials science for the development of novel fluorescent markers or sensors. For example, the synthesis of benzo[4,5]thieno[3,2-d]pyrimidine derivatives demonstrated solid-state fluorescence, highlighting the potential of thienopyrimidin derivatives in optical applications and electronic devices. The fluorescent properties were further explored through quantum-chemical calculations, indicating a systematic approach to modulating their optical characteristics for specific applications (Yokota et al., 2012).

Antimicrobial and Antifungal Activities

Research into thieno[3,2-d]pyrimidin derivatives has also revealed their potential in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents. A study focused on N-benzylthienopyrimidinone derivatives evaluated their antibacterial and antifungal activities, demonstrating the impact of structural modifications on their biological efficacy. The findings suggest that these compounds could serve as a basis for the development of new antibiotics or antifungal medications, addressing the urgent need for novel treatments against resistant strains of bacteria and fungi (Diédhiou et al., 2022).

Development of Bioactive Compounds

The versatile chemistry of thieno[3,2-d]pyrimidin-4-ol derivatives facilitates the synthesis of various bioactive molecules with potential therapeutic applications. Studies have demonstrated the synthesis of thienopyrimidine derivatives exhibiting antimicrobial, anti-inflammatory, and antitumor activities. These compounds have been tested across different biological models, showing promise as leads for the development of new drugs. The research underscores the importance of structural diversity in thienopyrimidines for modulating biological activity, paving the way for future pharmacological explorations (Tolba et al., 2018).

Properties

IUPAC Name

2-benzylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c16-12-11-10(6-7-17-11)14-13(15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBRIMRLUCZNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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